molecular formula C27H25FN4O3 B6547858 1-[(4-fluorophenyl)methyl]-3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1,2-dihydro-1,8-naphthyridin-2-one CAS No. 946207-93-8

1-[(4-fluorophenyl)methyl]-3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1,2-dihydro-1,8-naphthyridin-2-one

Cat. No.: B6547858
CAS No.: 946207-93-8
M. Wt: 472.5 g/mol
InChI Key: ZRYSPXQSNSAWDX-UHFFFAOYSA-N
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Description

1-[(4-fluorophenyl)methyl]-3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1,2-dihydro-1,8-naphthyridin-2-one is a useful research compound. Its molecular formula is C27H25FN4O3 and its molecular weight is 472.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 472.19106883 g/mol and the complexity rating of the compound is 783. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 1-[(4-fluorophenyl)methyl]-3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1,2-dihydro-1,8-naphthyridin-2-one belongs to the class of 1,8-naphthyridine derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C24H23FN4O4
  • Molecular Weight : 450.46 g/mol
  • CAS Number : [Not specified in provided data]

The compound features a naphthyridine core substituted with a piperazine moiety and aromatic groups, which are critical for its biological activity.

Anticancer Activity

Research indicates that various 1,8-naphthyridine derivatives exhibit significant anticancer properties. In vitro studies have shown that compounds with similar structures demonstrate cytotoxic effects against multiple cancer cell lines. For instance, halogen-substituted derivatives have been reported to have IC50 values as low as 0.41 μM against pancreatic cancer (MIAPaCa) and leukemia (K-562) cell lines . The mechanism of action often involves the inhibition of critical cellular pathways that promote tumor growth.

CompoundCell LineIC50 (μM)
Compound 47MIAPaCa0.41
Compound 47K-5620.77
Compound 36PA-11.19

Anti-inflammatory Activity

The anti-inflammatory potential of this class of compounds is notable. Studies have demonstrated that certain derivatives can downregulate pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases . The ability to modulate immune responses makes these compounds candidates for further development in inflammatory disorders.

Antimicrobial Activity

Compounds in the naphthyridine series also exhibit antimicrobial properties. In vitro evaluations against various microbial strains have shown moderate to good antibacterial activity . The structural features that enhance binding affinity to bacterial targets are crucial for their efficacy.

The biological activities of 1,8-naphthyridine derivatives are often attributed to their ability to interact with specific biological targets:

  • DNA Gyrase Inhibition : Molecular docking studies suggest that these compounds can inhibit DNA gyrase, an enzyme critical for bacterial DNA replication .
  • Serotonin Receptor Modulation : Some derivatives have been identified as selective ligands for serotonin receptors, which may contribute to their neuropharmacological effects .

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Cytotoxicity Evaluation : A series of novel naphthyridine derivatives were synthesized and screened against various tumor cell lines. Results indicated significant cytotoxicity with some compounds showing IC50 values below 1 μM .
  • Anti-inflammatory Effects : A study demonstrated that specific naphthyridine derivatives could effectively reduce inflammation in animal models by inhibiting cytokine release .
  • Antimicrobial Efficacy : Compounds were tested against strains such as Escherichia coli and Staphylococcus aureus, showing promising antibacterial activity that warrants further investigation .

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1,8-naphthyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25FN4O3/c1-35-23-10-8-22(9-11-23)30-13-15-31(16-14-30)26(33)24-17-20-3-2-12-29-25(20)32(27(24)34)18-19-4-6-21(28)7-5-19/h2-12,17H,13-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRYSPXQSNSAWDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(N=CC=C4)N(C3=O)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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